molecular formula C7H12ClNO B2650008 (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride CAS No. 2248285-74-5

(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride

Cat. No.: B2650008
CAS No.: 2248285-74-5
M. Wt: 161.63
InChI Key: UCNCVQRXCNKITK-UOERWJHTSA-N
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Description

(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine;hydrochloride is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound containing a furan and a pyridine moiety. The reaction is often catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaI in acetone for halogenation.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

Medically, (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine derivatives are investigated for their potential as pharmaceutical agents. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but differing in the saturation of the rings.

    1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, showing different chemical properties and biological activities.

Uniqueness

(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine is unique due to its specific ring structure and the presence of both furan and pyridine moieties. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

(4aR,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h1-2,6-8H,3-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCVQRXCNKITK-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2COC[C@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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